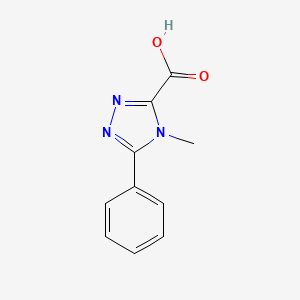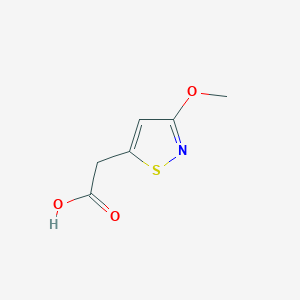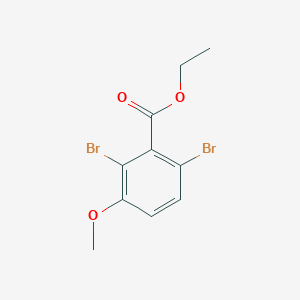
2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is a chemical compound that features a fluorinated phenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetonitrile, which is a key intermediate.
Formation of Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The final step involves coupling the 4-fluorophenylacetonitrile with the indole core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.
Scientific Research Applications
2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the indole core provides a stable framework for interactions. The acetonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Indole-3-acetonitrile: A related compound with a similar indole core but lacking the fluorinated phenyl group.
2-(4-Fluorophenyl)acetonitrile: Another related compound with a different substitution pattern.
Uniqueness
2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to the combination of the fluorinated phenyl group and the indole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11FN2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H11FN2/c17-14-4-1-11(2-5-14)12-3-6-16-15(9-12)13(7-8-18)10-19-16/h1-6,9-10,19H,7H2 |
InChI Key |
VPSTVYZKDAPSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



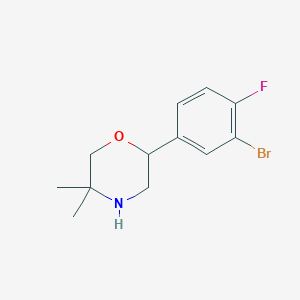

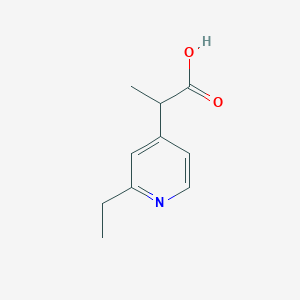
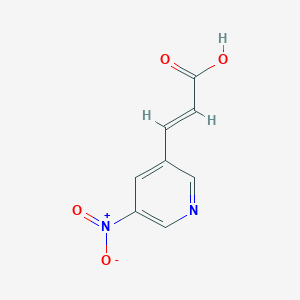

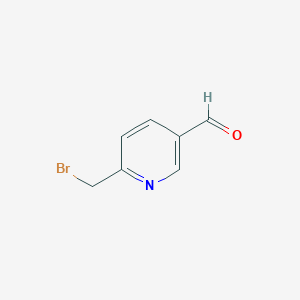
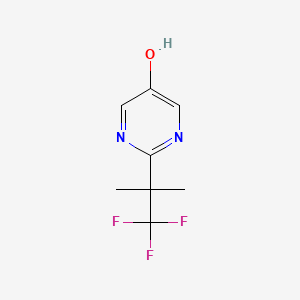
![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
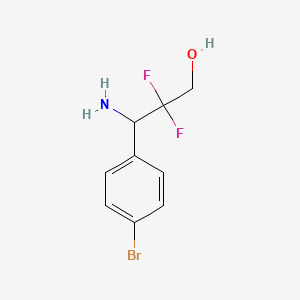
![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
